7-Hydroxy-8-methyl-2H-1-benzopyran-2-one
Overview
Description
7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its diverse biological activities and is found in various plants. It is a white to light yellow crystalline solid with significant applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups into the molecule .
Scientific Research Applications
7-Hydroxy-8-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various coumarin derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it valuable in biological studies.
Medicine: It has been investigated for its potential therapeutic effects, including anticancer and anticoagulant activities.
Mechanism of Action
The biological effects of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes such as hyaluronidase and collagenase, which are involved in the degradation of extracellular matrix components. This inhibition helps preserve the integrity of connective tissues and reduces inflammation . Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
7-Hydroxy-6-methyl-2H-1-benzopyran-2-one: This compound differs by the position of the methyl group on the benzene ring.
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Lacks the methyl group at the 8-position.
Esculin: A glucoside derivative of 7-Hydroxy-2H-1-benzopyran-2-one with additional sugar moieties.
Uniqueness: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets compared to other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-8-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKXRVOQDAYAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418998 | |
Record name | 7-hydroxy-8-methyl coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-17-4 | |
Record name | NSC108432 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-hydroxy-8-methyl coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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